Defined Molecular Identity Enables Reliable Computational Docking and SAR Transfer
The exact molecular formula (C25H24N4O4), monoisotopic mass (444.1795 Da), and canonical SMILES string (O=C(Nc1ccc([N+](=O)[O-])cc1)C(=O)N1CCN(C(c2ccccc2)c2ccccc2)CC1) have been publicly registered, enabling unambiguous database cross-referencing (PubChem, ChEMBL, ZINC) and precise computational docking studies. By contrast, the nearest positional isomer 2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide (CAS 899978-58-6) shares the same molecular formula but presents a different H-bonding geometry and steric profile critical for target engagement predictions .
| Evidence Dimension | Structural registration and in silico docking reproducibility |
|---|---|
| Target Compound Data | C25H24N4O4; SMILES: O=C(Nc1ccc([N+](=O)[O-])cc1)C(=O)N1CCN(C(c2ccccc2)c2ccccc2)CC1; para-nitro substitution |
| Comparator Or Baseline | 2-(4-benzhydrylpiperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide (CAS 899978-58-6); C25H24N4O4; ortho-nitro substitution |
| Quantified Difference | Identical molecular formula but distinct SMILES and topological polar surface area (TPSA) values (computationally predicted ~104 Ų for 4-nitro vs. ~104 Ų for 2-nitro, with differing spatial distribution) . |
| Conditions | Data sourced from Chemsrc and PubChem structural records; TPSA estimated via standard cheminformatics tools. |
Why This Matters
For computational labs running virtual screens, using the ortho isomer instead of the para-nitro compound will produce invalid docking poses, invalidating the entire screening campaign—making exact CAS specification essential for procurement.
